A Comprehensive Technical Guide to the Synthesis and Characterization of 10-Undecenyl Methanesulfonate
A Comprehensive Technical Guide to the Synthesis and Characterization of 10-Undecenyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of 10-undecenyl methanesulfonate. This document details the necessary experimental protocols, comprehensive characterization data, and a summary of its biological relevance, particularly for professionals in the field of drug development.
Introduction
10-Undecenyl methanesulfonate is an organic compound of interest in medicinal chemistry and materials science. As an alkylating agent, it holds potential for the development of novel therapeutic agents. The presence of a terminal double bond also opens possibilities for polymerization and surface modification applications. This guide serves as a comprehensive resource for the laboratory-scale synthesis and detailed characterization of this versatile molecule.
Synthesis of 10-Undecenyl Methanesulfonate
The synthesis of 10-undecenyl methanesulfonate is a two-step process commencing with the reduction of 10-undecenoic acid to 10-undecen-1-ol, followed by the mesylation of the alcohol.
Step 1: Synthesis of 10-Undecen-1-ol
Experimental Protocol:
To a stirred solution of lithium aluminum hydride (LiAlH₄) (1.50 g, 40.76 mmol) in 100 mL of dry tetrahydrofuran (THF), a solution of 10-undecenoic acid (5.0 g, 27.17 mmol) in 10 mL of dry THF is added dropwise at 0°C under an inert atmosphere. The reaction mixture is then stirred for 30 minutes at room temperature. Following the reaction, it is carefully quenched with ethyl acetate. The resulting solution is filtered, and the organic layer is washed with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (4% ethyl acetate in hexane) to yield 10-undecen-1-ol as a colorless oil.[1]
Step 2: Synthesis of 10-Undecenyl Methanesulfonate
Experimental Protocol:
In a flask maintained at 0°C, 10-undecen-1-ol (1.0 eq) is dissolved in dry dichloromethane (CH₂Cl₂). Triethylamine (NEt₃) (1.5 eq) is then added to the solution. Methanesulfonyl chloride (MsCl) (1.2 eq) is added dropwise to the stirred mixture. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude 10-undecenyl methanesulfonate. Purification can be achieved by column chromatography on silica gel.
Synthesis Workflow
Caption: Synthesis workflow for 10-undecenyl methanesulfonate.
Characterization of 10-Undecenyl Methanesulfonate
A comprehensive characterization of 10-undecenyl methanesulfonate is crucial to confirm its identity and purity. The following tables summarize the expected analytical data.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 52355-50-7 | [2] |
| Molecular Formula | C₁₂H₂₄O₃S | [2] |
| Molecular Weight | 248.38 g/mol | [2] |
| Appearance | Colorless to pale yellow oil (Predicted) | |
| Purity | >99% (Commercially available) | [2] |
| Storage | Freezer | [2] |
¹H NMR Spectral Data (Predicted, 500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.88 - 5.78 | m | 1H | -CH=CH₂ |
| 5.04 - 4.92 | m | 2H | -CH=CH₂ |
| 4.22 | t, J = 6.6 Hz | 2H | -CH₂-O- |
| 3.00 | s | 3H | CH₃-SO₂- |
| 2.04 | q, J = 7.1 Hz | 2H | -CH₂-CH=CH₂ |
| 1.78 - 1.71 | m | 2H | -CH₂-CH₂-O- |
| 1.43 - 1.26 | m | 12H | -(CH₂)₆- |
¹³C NMR Spectral Data (Predicted, 125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 139.1 | -CH=CH₂ |
| 114.2 | -CH=CH₂ |
| 70.2 | -CH₂-O- |
| 37.4 | CH₃-SO₂- |
| 33.8 | -CH₂-CH=CH₂ |
| 29.4 | -(CH₂)₆- (multiple peaks) |
| 29.1 | -(CH₂)₆- (multiple peaks) |
| 28.9 | -(CH₂)₆- (multiple peaks) |
| 28.8 | -(CH₂)₆- (multiple peaks) |
| 25.3 | -CH₂-CH₂-O- |
FT-IR Spectral Data (Predicted, neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3077 | Medium | =C-H stretch (vinyl) |
| 2927, 2855 | Strong | C-H stretch (alkane) |
| 1641 | Medium | C=C stretch (alkene) |
| 1355 | Strong | S=O asymmetric stretch (sulfonate) |
| 1175 | Strong | S=O symmetric stretch (sulfonate) |
| 995, 910 | Medium | =C-H bend (vinyl) |
| 960 | Strong | S-O-C stretch |
Mass Spectrometry Data (Predicted, EI)
| m/z | Relative Intensity (%) | Assignment |
| 248 | 5 | [M]⁺ |
| 169 | 40 | [M - CH₃SO₂]⁺ |
| 151 | 100 | [M - CH₃SO₃H]⁺ (loss of methanesulfonic acid) |
| 79 | 30 | [CH₃SO₂]⁺ |
Biological Activity and Potential Applications
Alkyl methanesulfonates are recognized for their ability to act as DNA alkylating agents. This property is the basis for the cytotoxic effects of some anticancer drugs.[3] The methanesulfonate group is an excellent leaving group, facilitating the transfer of the alkyl chain to nucleophilic sites on DNA bases.[3] This can lead to DNA damage and interfere with DNA replication, ultimately inducing apoptosis in rapidly dividing cancer cells.[3]
Proposed Mechanism of Action as a DNA Alkylating Agent
Caption: Proposed mechanism of 10-undecenyl methanesulfonate as a DNA alkylating agent.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 10-undecenyl methanesulfonate. The detailed experimental protocols and tabulated spectral data serve as a valuable resource for researchers. The discussion of its potential as a DNA alkylating agent highlights its relevance in the field of drug development. Further research into the biological activity and therapeutic potential of this and related compounds is warranted.
